molecular formula C30H50O B196046 alpha-Amyrin CAS No. 638-95-9

alpha-Amyrin

Cat. No. B196046
CAS RN: 638-95-9
M. Wt: 426.7 g/mol
InChI Key: FSLPMRQHCOLESF-UHFFFAOYSA-N
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Description

Alpha-Amyrin is a plant-derived pentacyclic triterpenoid . It is a member of the triterpene class and is designated as alpha-amyrin with an ursane skeleton . It is widely distributed in nature and has been isolated from a variety of plant sources such as epicuticular wax .


Synthesis Analysis

The synthesis of alpha-Amyrin is accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The formation of alpha-Amyrin from (3 S)-2,3-oxidosqualene is catalyzed by alpha-Amyrin synthase (α-AS), a member of the oxidosqualene cyclase (OSC) protein family .


Molecular Structure Analysis

Alpha-Amyrin is a pentacyclic triterpenol with the chemical formula C30H50O . It is a pentacyclic triterpenoid compound with oral activity .


Chemical Reactions Analysis

The procedures for the synthesis of alpha-Amyrin allow the preparation of beta-Amyrin in an exceptionally short scalable manner via selective iodation and reduction . For alpha-Amyrin, a different synthetic approach had to be chosen providing access to alpha-Amyrin in medium-to-large scale .


Physical And Chemical Properties Analysis

Alpha-Amyrin has a molecular weight of 426.72 . It is a solid substance that should be stored at 4°C and protected from light .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Alpha-Amyrin has been demonstrated to exhibit long-lasting antinociceptive (pain-relieving) and anti-inflammatory properties. This is achieved through the activation of cannabinoid receptors CB1 and CB2 and by inhibiting the production of cytokines, expression of NF-κB, CREB, and cyclooxygenase 2 .

Antihyperglycemic and Hypolipidemic Effects

Research has shown that alpha-Amyrin can exert antihyperglycemic (blood sugar lowering) and hypolipidemic (lipid-lowering) effects in mouse models. This is highly relevant to experimental diabetes research, as it offers a potential natural treatment for managing blood glucose levels and lipid profiles .

Scalable Synthesis

The scalable synthesis of alpha-Amyrin has been improved, starting from easily accessible materials like oleanolic and ursolic acid. This advancement is significant for pharmaceutical applications where large quantities of alpha-Amyrin are required .

Pharmaceutical Applications

Alpha-Amyrin’s enhancement under abiotic and biotic stress in plants like T. indica suggests a potential for increased production for pharmaceutical use. This could be extended to other alpha-Amyrin-producing plants, offering a broader application in the pharmaceutical industry .

Mechanism of Action

Target of Action

Alpha-Amyrin, a pentacyclic triterpenoid compound, has been found to interact with several targets in the body. It activates the ERK and GSK-3β signaling pathways . ERK (Extracellular signal-regulated kinases) is involved in various cellular functions, including proliferation, differentiation, and development . GSK-3β (Glycogen synthase kinase 3 beta) plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .

Mode of Action

Alpha-Amyrin interacts with its targets, leading to changes in cellular processes. It has been shown to exhibit long-lasting antinociceptive and anti-inflammatory properties via activation of the cannabinoid receptors CB1 and CB2 and by inhibiting the production of cytokines and expression of NF-κB, CREB, and cyclooxygenase 2 .

Biochemical Pathways

Alpha-Amyrin is involved in several biochemical pathways. It is a precursor of ursolic acid in plant biosynthesis . Ursolic acid is a pentacyclic triterpenoid identified for its diverse biological activities, including anti-inflammatory, antifungal, and antitumor activities .

Pharmacokinetics

It is known to have oral activity . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

Alpha-Amyrin has demonstrated potential antihyperglycemic and hypolipidemic effects. In studies, it significantly reduced blood glucose, total cholesterol, and serum triglycerides in streptozotocin (STZ)-induced diabetic mice . It also effectively reduced elevated plasma glucose levels during the oral glucose tolerance test . Moreover, it showed a beneficial effect in preserving beta cell integrity .

Action Environment

The action of Alpha-Amyrin can be influenced by environmental factors. For instance, in a study, it was found to exhibit anti-biofilm properties against methicillin-resistant and vancomycin-intermediate Staphylococcus aureus . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of other organisms and environmental conditions.

Safety and Hazards

Alpha-Amyrin is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLPMRQHCOLESF-SFMCKYFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025612
Record name alpha-Amyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Amyrin

CAS RN

638-95-9
Record name α-Amyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Amyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Amyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urs-12-en-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .ALPHA.-AMYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30ZAG40J8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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